2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 327156-95-6
VCID: VC21540980
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Molecular Formula: C13H23NO4
Molecular Weight: 257,33 g/mole

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

CAS No.: 327156-95-6

VCID: VC21540980

Molecular Formula: C13H23NO4

Molecular Weight: 257,33 g/mole

* For research use only. Not for human or veterinary use.

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid - 327156-95-6

Description

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . This compound features a cyclohexyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amino group and at the 2-position with an acetic acid moiety. The presence of the Boc group provides steric hindrance, influencing its reactivity and biological interactions, making it valuable in synthetic organic chemistry and medicinal chemistry contexts.

Biological Activity and Applications

The biological activity of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is primarily associated with its potential as a precursor for therapeutic agents. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The Boc group enhances selectivity during these interactions, which is crucial for developing compounds that may target neurological and inflammatory diseases. Additionally, it may serve as a building block in peptide synthesis, contributing to the development of biologically active molecules.

Synthesis and Interaction Studies

The synthesis of this compound generally involves several steps, though specific details are not widely documented in the available literature. Interaction studies focus on its binding affinity and selectivity towards specific enzymes or receptors. The presence of the Boc group allows for controlled interactions, which can be critical when designing drugs aimed at specific biological pathways.

Similar Compounds

Several compounds share structural similarities with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. These include:

Compound NameCAS NumberSimilarityUnique Features
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid189153-10-41.00Different spatial arrangement of Boc group
(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid132549-43-00.96Contains a methyl substituent on a different carbon chain
4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid130309-46-50.96Carboxylic acid at the cyclohexane ring
cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid222530-33-80.96Different position for carboxylic acid substitution
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid334932-13-70.96Similar structure but different substitution pattern

These compounds highlight the structural diversity within this class of molecules while emphasizing the unique characteristics of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid due to its specific configuration and functional groups.

Safety and Handling

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is classified as a hazardous substance with the signal word "Warning" and hazard statement H302, indicating it is harmful if swallowed. Handling precautions include avoiding ingestion and using protective measures such as gloves and safety glasses. Storage should be in a dark place, under an inert atmosphere, at room temperature .

Hazard InformationDetails
Signal WordWarning
Hazard StatementH302: Harmful if swallowed
PrecautionsAvoid ingestion, use protective equipment
CAS No. 327156-95-6
Product Name 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Molecular Formula C13H23NO4
Molecular Weight 257,33 g/mole
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChIKey IHXBNSUFUFFBRL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Synonyms 327156-95-6;189153-10-4;2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;trans-(N-Boc-4-aminocyclohexyl)aceticAcid;2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;BOC-1,4-TRANS-ACHA-OH;SS-4217;(4-tert-butoxycarbonylamino-cyclohexyl)-aceticacid;cis2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)aceticacid;344933-31-9;{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}aceticacid;PubChem19302;SCHEMBL622419;SCHEMBL697088;SCHEMBL1543495;CTK8B4607;CTK8B6963;CTK8I3280;IHXBNSUFUFFBRL-AOOOYVTPSA-N;IHXBNSUFUFFBRL-MGCOHNPYSA-N;IHXBNSUFUFFBRL-UHFFFAOYSA-N;MolPort-003-725-312;MolPort-003-725-314;MolPort-004-748-526;ZINC2386599
PubChem Compound 11253897
Last Modified Aug 15 2023

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